Pyrazole derivative 63
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Overview
Description
Pyrazole derivative 63 is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivative 63 typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in ethanol, yielding the desired pyrazole derivative . Transition-metal catalysts and photoredox reactions have also been employed to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of pyrazole derivatives often utilizes one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This approach minimizes the need for purification steps and reduces waste, making it an environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivative 63 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include carboxylic acids, reduced pyrazole derivatives, and various substituted pyrazoles .
Scientific Research Applications
Pyrazole derivative 63 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of pyrazole derivative 63 involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The compound can also interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.
Indazole: A similar heterocyclic compound with a fused benzene ring.
Pyrazoline: A partially saturated derivative of pyrazole with one double bond reduced.
Uniqueness
Pyrazole derivative 63 stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C24H21BrN4O3S |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-[4-[[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)pyrazol-3-yl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C24H21BrN4O3S/c1-16(30)27-20-8-2-17(3-9-20)14-21-15-24(18-4-6-19(25)7-5-18)29(28-21)22-10-12-23(13-11-22)33(26,31)32/h2-13,15H,14H2,1H3,(H,27,30)(H2,26,31,32) |
InChI Key |
RPELRWHDWCPVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=NN(C(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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